N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-13(25)14-4-8-17(9-5-14)22-19(26)12-24-20(27)11-10-18(23-24)15-2-6-16(21)7-3-15/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUUNHVANYCYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with acetic anhydride to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Core Structural Features
The dihydropyridazinone core is a common motif in several compounds (Table 1):
Key Observations :
- In contrast, fluorophenyl () or methylphenyl () substituents may alter electronic and steric profiles .
- Side Chain Diversity: The acetylphenyl-acetamide moiety in the target compound differs from quinazolinone-thioacetamide (Compound 9) and sulfonamide (), which may influence solubility, bioavailability, and target selectivity .
Physicochemical Properties
- Melting Points : Analogs in (Compounds 8–12) exhibit melting points >300°C, suggesting high thermal stability due to rigid aromatic systems and hydrogen-bonding motifs. The target compound likely shares similar thermal behavior .
- Solubility : The acetyl group in the target compound may improve solubility in polar solvents compared to bromophenyl (Compound 10, ) or methoxyphenyl () derivatives, though direct data are lacking .
Biological Activity
N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyridazinone core, which is known for its diverse biological properties. Its synthesis typically involves multi-step organic reactions that yield the final product with specific functional groups that contribute to its activity.
Structure
- IUPAC Name : this compound
- Molecular Formula : C20H16ClN3O3
- Molecular Weight : 375.81 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyridazinones can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory disorders .
3. Antimicrobial Activity
There is evidence suggesting that this compound exhibits antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacteria and fungi .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could modulate receptor activity associated with pain and inflammation pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels. |
| Study 3 | Exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
